Lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate
Description
Lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate is a lithium salt derivative featuring a pyrrolo[1,2-a]imidazole core substituted at the 3-position with a propanoate group. The pyrroloimidazole scaffold is a bicyclic structure with a five-membered pyrrole fused to a four-membered imidazole ring, conferring rigidity and diverse electronic properties. For instance, 3-aryl-substituted pyrroloimidazoles exhibit anticancer activity by modulating androgen receptor localization , and chiral esters of this core serve as enantioselective catalysts .
Properties
IUPAC Name |
lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.Li/c12-9(13)4-3-7-6-10-8-2-1-5-11(7)8;/h6H,1-5H2,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXYPVKUNPAVTK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC2=NC=C(N2C1)CCC(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11LiN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate typically involves the reaction of 3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired lithium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .
Scientific Research Applications
Lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Substituent Diversity
- Target Compound: 3-Propanoate group (ionic, hydrophilic).
- 3-Aryl-Substituted Derivatives : Feature hydrophobic aryl groups (e.g., phenyl) at the 3-position, enhancing interaction with hydrophobic binding pockets in proteins like androgen receptors .
- Sulfonyl Chloride and Carbaldehyde Derivatives : Reactive groups (e.g., 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulphonyl chloride) enable further synthetic modifications .
Key Structural Comparisons
Physicochemical Properties
- Hydrogen-Bonding Capacity: The target compound’s propanoate group provides one hydrogen-bond donor and two acceptors, comparable to benzothiazole-carboxamide derivatives (1 donor, 4 acceptors) .
- Molecular Complexity : Pyrroloimidazole derivatives exhibit high topological complexity (e.g., complexity index = 532 for benzothiazole-carboxamide ), influencing binding specificity.
- Solubility and Stability : Lithium salts generally exhibit higher aqueous solubility than neutral analogs (e.g., carbaldehyde or sulfonyl chloride derivatives ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
